molecular formula C21H19NO B3894022 3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one CAS No. 57221-72-4

3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one

Cat. No.: B3894022
CAS No.: 57221-72-4
M. Wt: 301.4 g/mol
InChI Key: QYPURTOLIAZLRZ-NTEUORMPSA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are a class of compounds with strong electron donor-acceptor interactions, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced chalcone derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced chalcone derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong electron donor-acceptor interactions and photophysical properties.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and laser dyes.

Mechanism of Action

The compound exerts its effects primarily through intramolecular charge transfer (ICT) mechanisms. The presence of donor (dimethylamino group) and acceptor (naphthyl group) moieties facilitates the transfer of electrons upon excitation. This charge transfer is responsible for the compound’s fluorescence and other photophysical properties. In biological systems, the compound can interact with cellular proteins and DNA, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-1-(1-hydroxy-2-naphthyl)prop-2-en-1-one
  • 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one stands out due to its specific structural configuration, which enhances its photophysical properties and makes it particularly effective as a fluorescent probe and in other applications. The combination of the dimethylamino group and the naphthyl group provides a unique balance of electron-donating and electron-accepting properties, leading to significant intramolecular charge transfer.

Properties

CAS No.

57221-72-4

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H19NO/c1-22(2)20-12-7-16(8-13-20)9-14-21(23)19-11-10-17-5-3-4-6-18(17)15-19/h3-15H,1-2H3/b14-9+

InChI Key

QYPURTOLIAZLRZ-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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